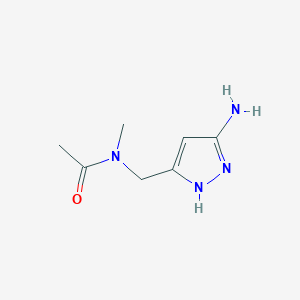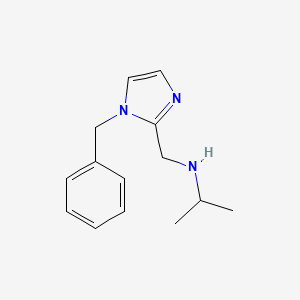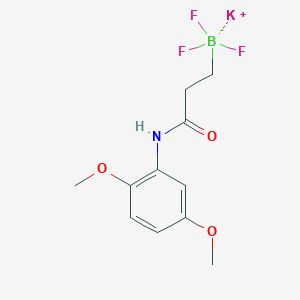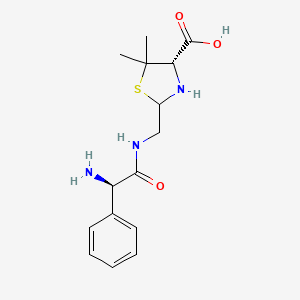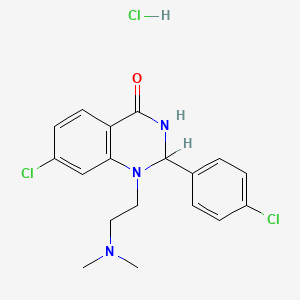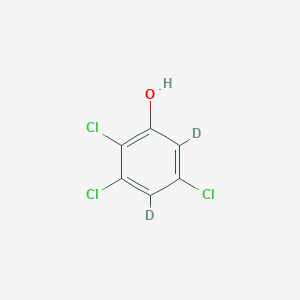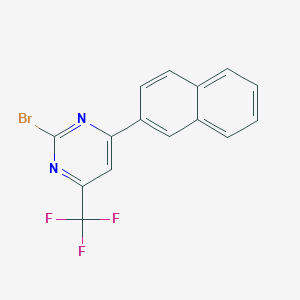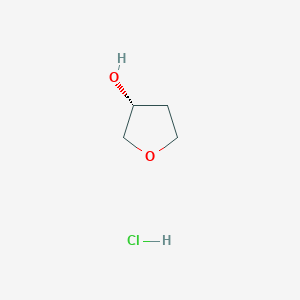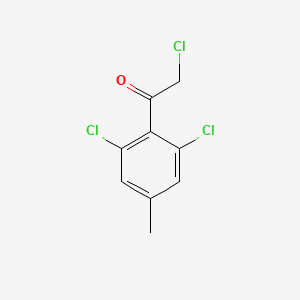![molecular formula C86H132N4O12P- B13727349 2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step may involve the preparation of intermediate compounds, followed by their sequential coupling to form the final product. Each step typically requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated equipment. The process would be optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The specific reactions it undergoes depend on the functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and catalyst must be carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis.
Biology: In biology, the compound may be used in studies involving cell signaling, membrane dynamics, or protein interactions. Its ability to interact with biological molecules makes it a useful probe in biochemical research.
Medicine: In medicine, this compound may have potential therapeutic applications. It could be investigated for its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: In industry, the compound may be used in the production of specialty chemicals, materials, or pharmaceuticals. Its unique properties could be harnessed for various industrial applications.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the compound’s structure and the context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds may include other complex organic molecules with analogous functional groups or structural motifs. Examples might include other phospholipids, indole derivatives, or long-chain fatty acid esters.
Uniqueness: What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows it to interact with biological molecules in distinct ways, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C86H132N4O12P- |
|---|---|
Molekulargewicht |
1445.0 g/mol |
IUPAC-Name |
2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C86H133N4O12P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-80(92)99-68-72(102-81(93)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)69-101-103(95,96)100-65-62-88-84(94)98-67-66-97-64-61-87-79(91)54-40-37-47-63-90-76-60-58-71-49-44-46-51-74(71)83(76)86(5,6)78(90)53-39-36-38-52-77-85(3,4)82-73-50-45-43-48-70(73)57-59-75(82)89(77)7/h36,38-39,43-46,48-53,57-60,72,77H,8-35,37,40-42,47,54-56,61-69H2,1-7H3,(H,87,91)(H,88,94)(H,95,96)/p-1/b39-36+,52-38+,78-53+/t72-,77?/m1/s1 |
InChI-Schlüssel |
CGOULOAYYBYTKS-LYDGUNMJSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\C=C\C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


